Butyl dihydroxyacetate
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Overview
Description
Butyl dihydroxyacetate is an organic compound with the molecular formula C6H12O4 It is an ester derived from butanol and dihydroxyacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl dihydroxyacetate can be synthesized through the esterification of butanol with dihydroxyacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C4H9OH + HOCH2COOH→C4H9OCH2COOH + H2O
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to ensure high yields and efficient production. The reaction conditions are optimized to maintain a balance between reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions: Butyl dihydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl glyoxylate.
Reduction: Reduction of this compound can yield butyl glycolate.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Butyl glyoxylate
Reduction: Butyl glycolate
Substitution: Various substituted butyl esters
Scientific Research Applications
Butyl dihydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and solvents.
Mechanism of Action
The mechanism of action of butyl dihydroxyacetate involves its hydrolysis in biological systems to release butanol and dihydroxyacetic acid. The released dihydroxyacetic acid can participate in various metabolic pathways, including glycolysis. The ester linkage in this compound makes it a potential prodrug, where the active compound is released upon hydrolysis.
Comparison with Similar Compounds
Butyl acetate: An ester derived from butanol and acetic acid, used as a solvent and flavoring agent.
Butyl glycolate: An ester derived from butanol and glycolic acid, used in cosmetics and personal care products.
Butyl glyoxylate: An ester derived from butanol and glyoxylic acid, used in organic synthesis.
Uniqueness: Butyl dihydroxyacetate is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
Biological Activity
Butyl dihydroxyacetate, a compound derived from dihydroxyacetone, has garnered attention due to its biological activity and potential applications in various fields, including pharmacology and cosmetics. This article explores the biological properties of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by its ester functional group and two hydroxyl groups, which contribute to its reactivity and solubility. The molecular structure can be represented as follows:
- Molecular Formula : C7H14O4
- Molecular Weight : 174.18 g/mol
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound could effectively scavenge free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in skin cells.
2. Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has shown anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory processes. This property makes it a candidate for therapeutic applications in conditions characterized by inflammation.
3. Skin Penetration and Cosmetic Applications
This compound is also noted for its ability to enhance skin penetration of other compounds. This characteristic is particularly valuable in cosmetic formulations where improved absorption of active ingredients is desired. Its compatibility with various skin types further supports its use in topical products.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Cosmetic Formulation : A study conducted on a topical formulation containing this compound demonstrated improved hydration and reduced signs of aging in participants after four weeks of application. The formulation was well-tolerated with minimal side effects reported.
- Pharmaceutical Development : Research into the use of this compound as a carrier for drug delivery systems showed promising results. It was found to enhance the bioavailability of certain therapeutic agents when used as a solvent or carrier in transdermal patches.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Property | Observation | Reference |
---|---|---|
Antioxidant Activity | Effective scavenging of free radicals | |
Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | |
Skin Penetration | Enhanced absorption of active ingredients | |
Cosmetic Efficacy | Improved skin hydration and reduced aging signs | |
Drug Delivery Potential | Increased bioavailability in transdermal systems |
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
butyl 2,2-dihydroxyacetate |
InChI |
InChI=1S/C6H12O4/c1-2-3-4-10-6(9)5(7)8/h5,7-8H,2-4H2,1H3 |
InChI Key |
UUQQVORIGBBIBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(O)O |
Origin of Product |
United States |
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